molecular formula C19H22N2O3 B6939666 N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide

N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide

Cat. No.: B6939666
M. Wt: 326.4 g/mol
InChI Key: ULZJXKQVAYIVPT-KRWDZBQOSA-N
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Description

N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide: is a synthetic organic compound with a complex structure that includes a pyridine ring, an oxolane ring, and a carboxamide group

Properties

IUPAC Name

N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(13-17-8-5-11-23-17)19(22)16-9-10-18(20-12-16)24-14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZJXKQVAYIVPT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=O)C2=CN=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCO1)C(=O)C2=CN=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Phenylmethoxy Group: This step can be achieved through a nucleophilic substitution reaction where a phenylmethoxy group is introduced to the pyridine ring.

    Formation of the Oxolane Ring: The oxolane ring (tetrahydrofuran) can be synthesized via the cyclization of a diol or through the ring-opening polymerization of tetrahydrofuran.

    Attachment of the Oxolane Ring to the Pyridine Ring: This step involves the formation of a carbon-carbon bond between the oxolane ring and the pyridine ring, which can be achieved through a Grignard reaction or a similar organometallic coupling reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Phenylmethoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery programs aimed at developing new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide would depend on its specific application. In a pharmacological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: A similar compound with a pyrrolidone ring instead of a pyridine ring.

    N-methyl-N-phenylacetamide: A simpler compound with a phenyl group and a carboxamide group.

Uniqueness

N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide is unique due to its combination of a pyridine ring, an oxolane ring, and a carboxamide group

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